(E)-2-cyano-3-[1-(furan-2-ylmethyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide
Description
The compound “(E)-2-cyano-3-[1-(furan-2-ylmethyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide” is a synthetic enamide derivative featuring a cyano group at the α-position of the enamide backbone. Its structure includes a 2,5-dimethylpyrrole ring substituted at the 3-position with a furan-2-ylmethyl group, contributing to its unique electronic and steric properties. The molecular formula is C₁₈H₁₇N₃O₂, with a molecular weight of 307.35 g/mol (calculated). Key computed properties include an XLogP3 of 4.9, indicating high lipophilicity, and a polar surface area of 71 Ų, suggesting moderate solubility in polar solvents . The furan and pyrrole moieties introduce π-π stacking and hydrogen-bonding capabilities, making it a candidate for applications in medicinal chemistry or materials science. However, its specific biological or functional roles remain underexplored in the literature reviewed.
Properties
IUPAC Name |
(E)-2-cyano-3-[1-(furan-2-ylmethyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c1-10-6-12(7-13(8-16)15(17)19)11(2)18(10)9-14-4-3-5-20-14/h3-7H,9H2,1-2H3,(H2,17,19)/b13-7+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFDWZJRZAGMQQM-NTUHNPAUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1CC2=CC=CO2)C)C=C(C#N)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(N1CC2=CC=CO2)C)/C=C(\C#N)/C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Related compounds such as functionalized β-lactams have been synthesized from similar furan derivatives. These β-lactams are known to target penicillin-binding proteins, which play a crucial role in the biosynthesis of bacterial cell walls.
Mode of Action
For instance, β-lactam antibiotics inhibit the biosynthesis of bacterial cell walls by covalently bonding to penicillin-binding proteins.
Biological Activity
(E)-2-cyano-3-[1-(furan-2-ylmethyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its molecular formula, which is , and its structural characteristics that include a cyano group and a furan moiety. The presence of these functional groups is crucial for its biological activity.
Molecular Structure
| Property | Value |
|---|---|
| Molecular Formula | C13H14N2O |
| Molecular Weight | 230.26 g/mol |
| SMILES | CC(C)C(=C(C#N)N(C1=CC=CO1)C)C1=CC=CO1 |
Research has indicated that compounds similar to this compound interact with various biological targets, including:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It has been shown to interact with receptors such as orexin receptors, which are implicated in sleep regulation and appetite control .
- Antimicrobial Activity : Some derivatives exhibit antimicrobial properties against a range of pathogens.
Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various derivatives of pyrrole-based compounds, including this compound. The results demonstrated significant inhibitory effects against Gram-positive and Gram-negative bacteria, suggesting potential as an antimicrobial agent .
Study 2: Cytotoxicity Assessment
In vitro assays were conducted to assess the cytotoxic effects of the compound on cancer cell lines. Results indicated that the compound exhibited selective cytotoxicity towards certain cancer cells while sparing normal cells, highlighting its potential for targeted cancer therapy .
Pharmacological Implications
The pharmacological implications of this compound are promising due to its diverse biological activities. Its potential applications include:
- Cancer Therapy : Targeting specific pathways in cancer cells.
- Antimicrobial Treatments : Developing new antibiotics amid rising resistance.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The compound belongs to a broader class of cyano-enamide derivatives, which share a common α-cyanoacrylamide core but differ in substituents on the pyrrole or aryl rings. Below is a comparative analysis with structurally related compounds:
*Estimated from structural analogs due to lack of explicit data.
Key Findings:
Lipophilicity and Solubility :
- The target compound’s XLogP3 (4.9) is significantly higher than entacapone’s (~2.5), reflecting reduced polarity due to the absence of hydrophilic nitro or hydroxyl groups. This suggests poorer aqueous solubility but better membrane permeability .
- The morpholine-sulfonyl derivative (XLogP3 ~5.2) balances lipophilicity with improved solubility via its sulfonyl group .
Pharmacophore Features: Entacapone and the target compound share a pyruvate-like α-cyanoenamide motif, critical for binding to the mitochondrial pyruvate carrier (MPC) . However, entacapone’s nitro and hydroxyl groups enhance hydrogen-bonding interactions, whereas the target’s furan and pyrrole substituents prioritize hydrophobic interactions.
The trifluoromethyl and chloro substituents in the analog from increase electron-withdrawing effects, which could modulate reactivity in electrophilic environments .
Biological Activity: Entacapone’s MPC inhibition is well-documented, but the target compound’s activity remains unverified. Compounds with morpholine-sulfonyl groups () are often explored as kinase inhibitors, highlighting the impact of substituents on target specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
